3,3-Dimethoxy-4,4,4-trifluorobutan-1-one
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Overview
Description
3,3-Dimethoxy-4,4,4-trifluorobutan-1-one: is an organic compound with the molecular formula C6H9F3O3 . It is characterized by the presence of two methoxy groups and three fluorine atoms attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxy-4,4,4-trifluorobutan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-dimethoxybutan-1-one with a fluorinating agent such as trifluoromethyl iodide in the presence of a base . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxy-4,4,4-trifluorobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3,3-Dimethoxy-4,4,4-trifluorobutan-1-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism by which 3,3-Dimethoxy-4,4,4-trifluorobutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, leading to desired biological or chemical outcomes . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,4,4-Trifluoro-1-butanol: This compound shares the trifluoromethyl group but differs in the presence of a hydroxyl group instead of methoxy groups.
4,4,4-Trifluoro-3,3-dimethoxybutanol: Similar in structure but with a hydroxyl group replacing the ketone functionality.
Uniqueness: 3,3-Dimethoxy-4,4,4-trifluorobutan-1-one is unique due to its combination of methoxy and trifluoromethyl groups, which impart distinct chemical properties.
Properties
IUPAC Name |
4,4,4-trifluoro-3,3-dimethoxybutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-11-5(12-2,3-4-10)6(7,8)9/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZYPKBOPNYHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC=O)(C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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